2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings This particular compound is characterized by the presence of a chlorine atom at the 7th position of the dibenzofuran ring and a dioxaborolane group at the 1st position
Preparation Methods
The synthesis of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 7-chlorodibenzo[b,d]furan and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biomolecules, which can modulate their activity. The chlorine atom and the dibenzofuran core contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Dibenzofuran: The parent compound without the chlorine and dioxaborolane groups.
7-Bromo-2-chlorodibenzo[b,d]furan: A similar compound with a bromine atom instead of the dioxaborolane group.
8-Chloro-2,7-dibenzofurandiol: A compound with additional hydroxyl groups at positions 2 and 7.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H18BClO3 |
---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-(7-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-14-16(13)12-9-8-11(20)10-15(12)21-14/h5-10H,1-4H3 |
InChI Key |
CZSQLLWXOFMXBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=C(C=C(C=C4)Cl)OC3=CC=C2 |
Origin of Product |
United States |
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